diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride
CAS No.: 2350-31-4
Cat. No.: VC8021073
Molecular Formula: C16H26ClNO3
Molecular Weight: 315.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2350-31-4 |
|---|---|
| Molecular Formula | C16H26ClNO3 |
| Molecular Weight | 315.83 g/mol |
| IUPAC Name | diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride |
| Standard InChI | InChI=1S/C16H25NO3.ClH/c1-4-12-19-15-9-7-14(8-10-15)16(18)20-13-11-17(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3;1H |
| Standard InChI Key | GNSZNRNDSFDWCP-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Introduction
Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride is a quaternary ammonium compound characterized by its diethyl group and a propoxybenzoyl moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its surfactant properties.
Synthesis and Chemical Reactions
The synthesis of diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride typically involves reactions between diethyl amine and benzoyl derivatives. These reactions are crucial for tailoring the compound's properties for specific applications, such as drug delivery or surface modification in materials science.
Mechanism of Action and Biological Significance
The mechanism of action primarily involves interaction with biological membranes due to its surfactant properties. The positively charged nitrogen facilitates binding with negatively charged membrane components, potentially affecting cell membrane integrity. This property is critical for its application in drug formulations.
Applications in Pharmaceuticals and Materials Science
Diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride represents an interesting area of study within pharmaceutical chemistry due to its unique properties and potential applications. It is classified as a quaternary ammonium salt, which generally indicates its use in biological and chemical applications.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use in drug delivery systems due to surfactant properties. |
| Materials Science | Used in biocompatible materials and surface modification. |
Research Findings and Future Directions
Research on diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride highlights its relevance in developing biocompatible materials and drug delivery systems. Further studies are needed to fully explore its potential applications and to understand its interactions at the molecular level.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume